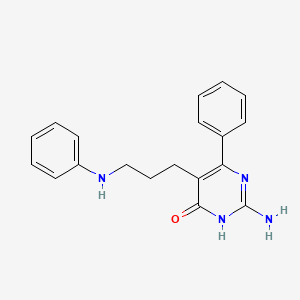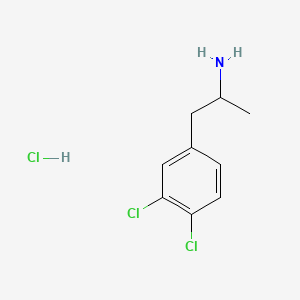![molecular formula C12H23NO B13998433 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one CAS No. 6309-28-0](/img/structure/B13998433.png)
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is an organic compound with the molecular formula C12H23NO. It is a cyclohexanone derivative with a dimethylamino group attached to the methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound in the presence of a copper-triphenylphosphine complex as a catalyst. The intermediate obtained from this reaction is then reacted with N,N-dimethylmethyleneiminium iodide under the catalysis of a Lewis acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with the final product being purified through distillation to achieve a purity of 99.3% or more .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Uniqueness
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexanone core with a dimethylamino group makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
6309-28-0 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)6-10(14)7-12(3,8-11)9-13(4)5/h6-9H2,1-5H3 |
Clave InChI |
RTUPOZBAQDNRBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(C1)(C)CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


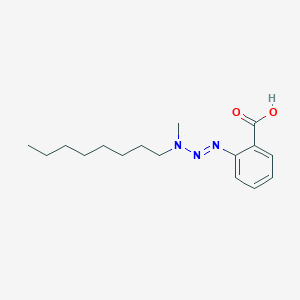

![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
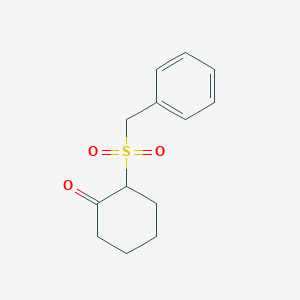
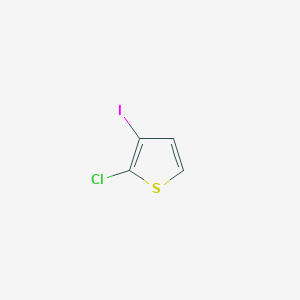
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
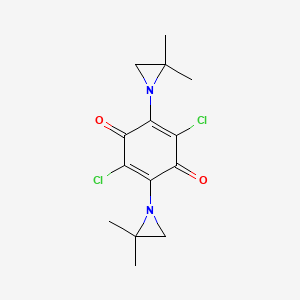
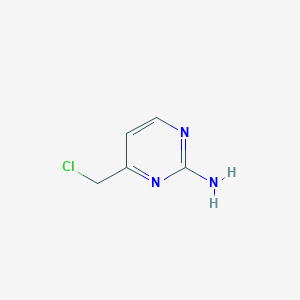
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
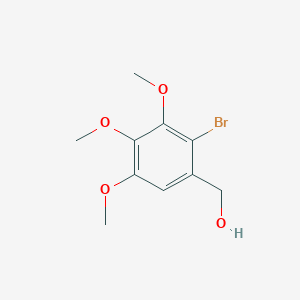
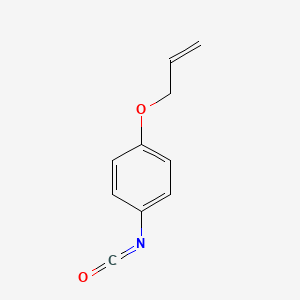
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
